molecular formula C10H16N2O B12916558 4-(2-Methylpropylidene)-3-propyl-1H-pyrazol-5(4H)-one

4-(2-Methylpropylidene)-3-propyl-1H-pyrazol-5(4H)-one

Cat. No.: B12916558
M. Wt: 180.25 g/mol
InChI Key: YOPYSQTVPAJOCF-SOFGYWHQSA-N
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Description

4-(2-Methylpropylidene)-3-propyl-1H-pyrazol-5(4H)-one is a chemical compound belonging to the pyrazolone family Pyrazolones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropylidene)-3-propyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropylidene)-3-propyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolones, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-Methylpropylidene)-3-propyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways involved in inflammation and pain, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methylpropylidene)-3-methyl-1H-pyrazol-5(4H)-one
  • 4-(2-Methylpropylidene)-3-ethyl-1H-pyrazol-5(4H)-one
  • 4-(2-Methylpropylidene)-3-isopropyl-1H-pyrazol-5(4H)-one

Uniqueness

4-(2-Methylpropylidene)-3-propyl-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group at the 3-position and the 2-methylpropylidene group at the 4-position can result in distinct steric and electronic effects, differentiating it from other similar compounds .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

(4E)-4-(2-methylpropylidene)-3-propyl-1H-pyrazol-5-one

InChI

InChI=1S/C10H16N2O/c1-4-5-9-8(6-7(2)3)10(13)12-11-9/h6-7H,4-5H2,1-3H3,(H,12,13)/b8-6+

InChI Key

YOPYSQTVPAJOCF-SOFGYWHQSA-N

Isomeric SMILES

CCCC\1=NNC(=O)/C1=C/C(C)C

Canonical SMILES

CCCC1=NNC(=O)C1=CC(C)C

Origin of Product

United States

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